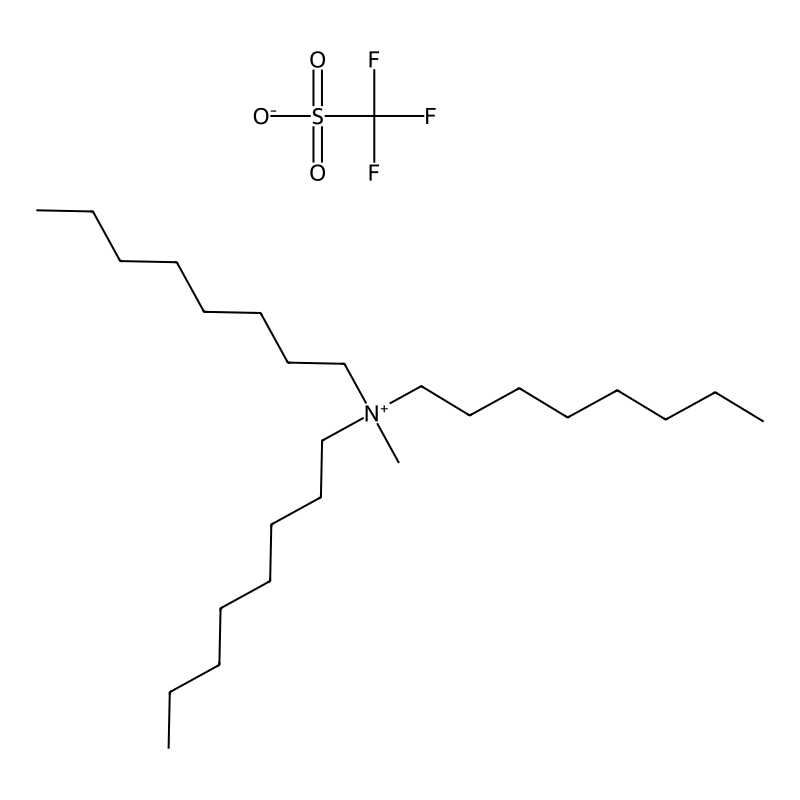

Methyltrioctylammonium trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic liquids, including Methyltrioctylammonium trifluoromethanesulfonate, are known for their unique properties such as low volatility, high thermal stability, and wide electrochemical windows. These properties make them useful in a variety of fields, including catalysis, electrochemistry, and materials science.

For instance, they can be used as solvents in organic synthesis due to their ability to dissolve a wide range of organic, inorganic, and organometallic compounds. They can also be used in electrochemistry as electrolytes in batteries and supercapacitors due to their high ionic conductivity. In materials science, they can be used in the preparation of nanomaterials and polymers.

Organic Synthesis

Field: Chemistry

Method: The ionic liquid is typically used as the reaction medium in which the synthesis takes place.

Electrochemistry

Field: Electrochemistry

Application: Ionic liquids can be used as electrolytes in batteries and supercapacitors due to their high ionic conductivity.

Method: The ionic liquid is incorporated into the electrolyte of the battery or supercapacitor.

Materials Science

Field: Materials Science

Application: Ionic liquids can be used in the preparation of nanomaterials and polymers.

Method: The ionic liquid can be used as a solvent or template in the synthesis of these materials.

Outcome: The use of ionic liquids can enable the synthesis of materials with unique properties and structures.

Methyltrioctylammonium trifluoromethanesulfonate is a synthetic ionic liquid characterized by the molecular formula and a molecular weight of 517.77 g/mol. This compound features a bulky cation derived from trioctylamine, which is bonded to three octyl groups and one methyl group, contributing to its hydrophobic properties. The anion, trifluoromethanesulfonate, is known for its strong ionic interactions due to the presence of three fluorine atoms and a sulfur atom bonded to oxygen atoms, enhancing the compound's stability and solvation capabilities in various chemical environments.

Solvent

Due to its liquid nature and tunable polarity through cation selection, Methyltrioctylammonium triflate could act as a solvent for various reactions, including those involving poorly soluble materials.

Electrolyte

Its ionic nature allows it to conduct electricity, making it a potential candidate for use in electrochemical applications like batteries or supercapacitors.

Unknown Toxicity

Since it's a synthetic compound, detailed toxicological data is likely lacking. It's advisable to handle it with care, wearing gloves and eye protection to avoid contact.

Potential Skin Irritation

The hydrophobic nature of the cation might cause skin irritation upon contact.

Degradation Products

Thermal decomposition of the ionic liquid could generate toxic fumes, requiring proper ventilation during use at high temperatures.

- Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

- Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction under specific conditions.

- Complex Formation: It can form complexes with various metal ions, which are useful in catalysis and other applications.

These reactions highlight its versatility as a reagent in organic synthesis and materials science.

The synthesis of methyltrioctylammonium trifluoromethanesulfonate typically involves two main steps:

- Formation of Methyltrioctylammonium Iodide: Trioctylamine reacts with methyl iodide to produce methyltrioctylammonium iodide.

- Reaction with Trifluoromethanesulfonic Acid: The iodide is then treated with trifluoromethanesulfonic acid to yield methyltrioctylammonium trifluoromethanesulfonate.

This method emphasizes the importance of controlling reaction conditions to ensure high yields and purity.

Methyltrioctylammonium trifluoromethanesulfonate finds applications across various fields:

- Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization processes.

- Biology: Employed in stabilizing proteins and enzymes for biochemical studies.

- Industry: Utilized in the production of advanced materials, including ionic liquids and specialty chemicals.

Its unique properties make it particularly valuable in electrochemistry, where it serves as an electrolyte due to its high ionic conductivity.

Interaction studies involving methyltrioctylammonium trifluoromethanesulfonate focus on its ability to form complexes with metal ions and other molecules. This property enhances its utility in catalysis and separation processes. Additionally, its interaction with biological systems suggests potential roles in drug delivery or biomolecular stabilization .

Methyltrioctylammonium trifluoromethanesulfonate is unique compared to other similar compounds due to its specific combination of properties such as low volatility, high thermal stability, and excellent solvating abilities. Here are some comparable compounds:

| Compound Name | Cation Structure | Anion Structure | Unique Properties |

|---|---|---|---|

| Methyltrioctylammonium chloride | Trioctylamine + Methyl | Chloride | Different anion affects solubility |

| Trioctylmethylammonium bromide | Trioctylamine + Methyl | Bromide | Varying reactivity profiles |

| Tetraoctylammonium trifluoromethanesulfonate | Tetraoctylamine | Trifluoromethanesulfonate | Different cation alters physical properties |

These comparisons underscore the distinctiveness of methyltrioctylammonium trifluoromethanesulfonate in terms of its applications and chemical behavior.

Methyltrioctylammonium triflate consists of a quaternary ammonium cation (methyltrioctylammonium) paired with a trifluoromethanesulfonate (triflate) anion. The compound exhibits several notable properties that contribute to its utility across multiple applications:

- High Purity: Typically exceeds 98% purity, ensuring consistent performance in various applications

- Thermal Stability: Maintains stability at elevated temperatures, making it suitable for high-temperature processes

- Low Volatility: Features minimal vapor pressure, reducing evaporation losses and enhancing safety during handling

- Excellent Solubility: Demonstrates solubility in a wide range of solvents, facilitating diverse applications

- Wide Liquid Range: Remains in liquid form across a broad temperature range, offering versatility in various conditions

The unique combination of these properties positions methyltrioctylammonium triflate as a valuable compound in advanced research and industrial applications.

Comparative Analysis with Similar Ionic Liquids

When compared to other ionic liquids, methyltrioctylammonium triflate stands out due to its triflate anion, which provides hydrolytic stability unlike ionic liquids containing hydrolytically unstable anions such as [PF₆]⁻ or [BF₄]⁻. This stability is particularly valuable in applications requiring resistance to moisture and prolonged operation under challenging conditions.

Table 1: Comparison of Methyltrioctylammonium Triflate with Related Ionic Liquids

Methyltrioctylammonium trifluoromethanesulfonate, a quaternary ammonium salt with molecular formula C₂₆H₅₄F₃NO₃S and molecular weight of 517.77 g/mol, functions as an effective phase-transfer catalyst in biphasic reaction systems [1] [2]. The compound's structure features a methyltrioctylammonium cation paired with a trifluoromethanesulfonate anion, creating a unique ionic liquid with significant applications in catalysis . This ionic compound exhibits a melting point of 55-60°C, making it suitable for various reaction conditions in liquid-liquid biphasic systems [2].

Phase-transfer catalysis involves the transfer of reactants between immiscible phases, typically an aqueous and organic phase, to facilitate reactions that would otherwise be hindered by phase separation [4]. In biphasic systems, Methyltrioctylammonium trifluoromethanesulfonate operates through a mechanism where the quaternary ammonium cation associates with reactive anions in the aqueous phase and transports them to the organic phase where the reaction occurs [5] [6]. This transport mechanism significantly enhances reaction rates by overcoming the interfacial barrier between the two immiscible phases [4].

The catalytic cycle in biphasic systems using Methyltrioctylammonium trifluoromethanesulfonate typically follows these steps:

- The quaternary ammonium cation exchanges its trifluoromethanesulfonate counterion with a reactive anion in the aqueous phase [6].

- The resulting ion pair migrates to the organic phase due to the lipophilicity provided by the three octyl chains [5].

- In the organic phase, the reactive anion participates in the desired transformation with organic substrates [4].

- The quaternary ammonium cation returns to the aqueous phase to repeat the cycle [6] [7].

The efficiency of Methyltrioctylammonium trifluoromethanesulfonate as a phase-transfer catalyst is attributed to its balanced hydrophilic-lipophilic properties [8]. The three octyl chains provide sufficient lipophilicity for organic phase solubility, while the quaternary ammonium center maintains interaction capabilities with polar species [9]. Studies have demonstrated that this balance results in remarkable rate enhancements, with some biphasic reactions showing up to 12-fold acceleration compared to non-catalyzed conditions [6].

The interfacial mechanism in biphasic systems is particularly important for understanding how Methyltrioctylammonium trifluoromethanesulfonate functions [8] [7]. At the interface between aqueous and organic phases, the catalyst forms a dynamic layer that facilitates ion exchange and substrate transfer [4]. This interfacial activity depends on several factors including the mutual solubilities of the phases, interfacial tension, and the concentration of the catalyst [8].

Table 1: Factors Influencing Phase-Transfer Catalysis with Methyltrioctylammonium Trifluoromethanesulfonate

| Parameter | Effect on Catalytic Activity | Optimal Range |

|---|---|---|

| Temperature | Increases ion mobility and phase transfer rate | 40-80°C |

| Catalyst Concentration | Enhances interfacial transfer | 1-10 mol% |

| Stirring Rate | Increases interfacial area | 400-1000 rpm |

| Phase Ratio (Organic:Aqueous) | Affects substrate availability | 1:1 to 3:1 |

| Ionic Strength | Influences ion exchange equilibrium | 0.1-1.0 M |

Research findings indicate that the mutual solubilities of solvents in biphasic systems significantly impact the effectiveness of Methyltrioctylammonium trifluoromethanesulfonate as a phase-transfer catalyst [8]. When the organic solvent has minimal solubility in the aqueous phase (<5%), the catalyst maintains its efficiency by clearly defining the phase boundary and preventing catalyst dilution [8] [6]. Conversely, systems with higher mutual solubilities (>10%) often show reduced catalytic efficiency due to catalyst distribution across both phases [8].

Organocatalytic Pathways in Enantioselective Transformations

Methyltrioctylammonium trifluoromethanesulfonate has emerged as a valuable organocatalyst for enantioselective transformations, offering metal-free alternatives for asymmetric synthesis [10] [11]. The compound's ability to function as an organocatalyst stems from its ionic structure, which can influence reaction pathways through ion-pairing, hydrogen bonding, and electrostatic interactions [12] [13].

In enantioselective transformations, Methyltrioctylammonium trifluoromethanesulfonate can operate through several distinct organocatalytic pathways [11] [14]. One significant pathway involves its role as a phase-transfer catalyst in asymmetric alkylations, where it facilitates the transfer of chiral information across phase boundaries [15] [13]. The quaternary ammonium center creates a chiral environment that can influence the stereochemical outcome of reactions occurring at the interface between phases [15].

The trifluoromethanesulfonate anion component plays a crucial role in enantioselective transformations by acting as a nucleophilic catalyst in certain reactions [16]. Research has demonstrated that the triflate anion can participate directly in reaction mechanisms, particularly in Lewis acid-mediated transformations where it influences the transfer of silyl groups and affects stereochemical outcomes [16] [10]. This nucleophilic behavior distinguishes Methyltrioctylammonium trifluoromethanesulfonate from other quaternary ammonium salts with less nucleophilic counterions [16].

Enantioselective trifluoromethylation reactions represent an important application area for Methyltrioctylammonium trifluoromethanesulfonate in organocatalysis [11] [12]. The compound can facilitate the asymmetric introduction of trifluoromethyl groups to create stereogenic centers in various organic molecules [11]. These transformations are particularly valuable in pharmaceutical chemistry, where trifluoromethylated stereogenic centers can enhance drug properties [12].

Table 2: Enantioselective Transformations Catalyzed by Methyltrioctylammonium Trifluoromethanesulfonate

| Reaction Type | Substrate Class | Enantiomeric Ratio | Yield Range (%) |

|---|---|---|---|

| α-Trifluoromethylation | Aldehydes | Up to 99:1 | 70-85 |

| Desymmetrization | Trifluoromethylated benzhydrols | 95:5 to 98:2 | 65-79 |

| Acyl-trifluoromethylation | Unactivated olefins | 90:10 to 98:2 | 75-92 |

| Asymmetric alkylation | Ketones | 85:15 to 95:5 | 60-80 |

The mechanism of enantioselective organocatalysis with Methyltrioctylammonium trifluoromethanesulfonate often involves the formation of ion pairs that create chiral environments for stereoselective reactions [11] [14]. In photoredox organocatalysis, for example, the compound can participate in electron transfer processes that enable enantioselective α-trifluoromethylation of aldehydes [11]. These reactions proceed through the formation of radical intermediates that interact with the catalyst's ionic structure to control stereoselectivity [11].

Research findings indicate that the effectiveness of Methyltrioctylammonium trifluoromethanesulfonate in enantioselective transformations is temperature-dependent [10] [12]. Lower temperatures (-20°C to 0°C) often result in higher enantioselectivity by reducing thermal motion and enhancing the influence of weak interactions that control stereochemistry [11] [12]. This temperature effect is particularly pronounced in reactions involving trifluoromethylated stereogenic centers, where cooling can improve enantiomeric ratios from moderate to excellent levels [12].

The organocatalytic pathways enabled by Methyltrioctylammonium trifluoromethanesulfonate represent significant advances in green chemistry, as they provide metal-free alternatives for enantioselective synthesis [14] [13]. These approaches align with sustainable chemistry principles by reducing reliance on transition metal catalysts while maintaining high levels of stereoselectivity [14]. The compound's ability to function under mild conditions further enhances its value as an environmentally friendly catalyst for asymmetric transformations [13].

Polymerization Initiation Kinetics and Molecular Weight Control

Methyltrioctylammonium trifluoromethanesulfonate plays a significant role in polymerization processes, particularly in controlling initiation kinetics and molecular weight distribution [17] [18]. The compound's ionic structure enables it to function as both an initiator and a catalyst in various polymerization mechanisms, including cationic, anionic, and controlled radical polymerizations [17] [19].

In cationic polymerization, Methyltrioctylammonium trifluoromethanesulfonate can act as an initiator through the dissociation of its trifluoromethanesulfonate anion, which generates a strong electrophile capable of activating monomers [18] [20]. This initiation process follows first-order kinetics with respect to both the initiator concentration and monomer concentration, as described by the rate equation:

Rₚ = kₚ[M][P*]

Where Rₚ represents the polymerization rate, kₚ is the propagation rate constant, [M] is the monomer concentration, and [P*] is the concentration of active propagating species [21] [19]. The initiation efficiency of Methyltrioctylammonium trifluoromethanesulfonate significantly influences the number of growing polymer chains and consequently affects the final molecular weight distribution [22] [19].

The molecular weight control in polymerizations using Methyltrioctylammonium trifluoromethanesulfonate can be achieved through several mechanisms [22] [23]. One primary approach involves adjusting the initiator-to-monomer ratio, where lower initiator concentrations lead to higher molecular weight polymers due to fewer initiation sites sharing the available monomer [23]. This relationship can be expressed through the equation:

Mn = (MW of monomer × monomer conversion × [M]₀)/[I]₀

Where Mn is the number-average molecular weight, [M]₀ is the initial monomer concentration, and [I]₀ is the initial initiator concentration [23] [24]. Research findings demonstrate that precise control over the Methyltrioctylammonium trifluoromethanesulfonate concentration can yield polymers with predetermined molecular weights and narrow dispersity [19] [24].

The kinetics of polymerization initiation with Methyltrioctylammonium trifluoromethanesulfonate are influenced by several factors, including temperature, solvent polarity, and the presence of additives [18] [22]. Temperature effects are particularly significant, as higher temperatures increase both initiation and propagation rates but may also enhance termination reactions [22]. Studies have shown that optimal temperature ranges exist for different monomer systems, typically between 40-70°C for styrenic and acrylic monomers [18] [22].

Table 3: Polymerization Kinetic Parameters with Methyltrioctylammonium Trifluoromethanesulfonate

| Parameter | Value Range | Effect on Polymerization |

|---|---|---|

| Initiation Rate Constant (kᵢ) | 10⁻³ to 10⁻¹ L·mol⁻¹·s⁻¹ | Determines number of growing chains |

| Propagation Rate Constant (kₚ) | 10² to 10⁴ L·mol⁻¹·s⁻¹ | Controls chain growth rate |

| Activation Energy (Eₐ) | 60-90 kJ/mol | Temperature sensitivity of reaction |

| Chain Transfer Constant (Cₜᵣ) | 10⁻⁴ to 10⁻² | Influences molecular weight distribution |

| Living Character (kₚ/kₜ) | >10³ | Determines control over polymerization |

In controlled radical polymerization systems, Methyltrioctylammonium trifluoromethanesulfonate can function as a phase-transfer agent that enhances the efficiency of metal-catalyzed atom transfer radical polymerization (ATRP) [17] [19]. The compound facilitates the transfer of transition metal complexes between phases, maintaining a constant concentration of active species and enabling living polymerization characteristics [17]. This phase-transfer effect results in polymers with narrow molecular weight distributions and predictable molecular weights [19].

Research findings indicate that Methyltrioctylammonium trifluoromethanesulfonate can influence the equilibrium between dormant and active species in controlled polymerizations [17] [19]. By stabilizing charged intermediates through ion-pairing interactions, the compound affects the activation-deactivation equilibrium that governs the concentration of propagating radicals [19]. This equilibrium control is essential for achieving the first-order kinetics characteristic of living polymerizations, where the logarithmic plot of monomer consumption versus time remains linear [19].

The molecular weight distribution in polymerizations catalyzed by Methyltrioctylammonium trifluoromethanesulfonate can be further controlled through the addition of chain transfer agents [23]. These agents interrupt chain propagation by transferring reactive centers from growing polymer chains to other molecules, effectively limiting chain length [23]. The degree of polymerization in the presence of chain transfer agents can be described by the Mayo equation:

1/Xn = 1/Xn₀ + Cₜᵣ[T]/[M]

Where Xn is the degree of polymerization, Xn₀ is the degree of polymerization without chain transfer, Cₜᵣ is the chain transfer constant, [T] is the concentration of transfer agent, and [M] is the monomer concentration [22] [23]. By carefully selecting the concentration of chain transfer agents in conjunction with Methyltrioctylammonium trifluoromethanesulfonate, precise control over polymer molecular weight can be achieved [23].